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molecular formula C6H6O6S2 B1199292 1,3-Benzenedisulfonic acid CAS No. 98-48-6

1,3-Benzenedisulfonic acid

Cat. No. B1199292
M. Wt: 238.2 g/mol
InChI Key: WRUAHXANJKHFIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03932537

Procedure details

Two grams of ortho-tertiary-butyl phenol was mixed with 1% of meta-benzenedisulfonic acid and heated in a test tube for 1.5 hours with occasional stirring at 150°C. Analysis gave 84.0% para-tertiary-butyl phenol; the remaining components consisted of its isomers.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1O)([CH3:4])([CH3:3])[CH3:2].C1(S(O)(=O)=O)C=CC=C(S(O)(=O)=[O:19])C=1>>[C:1]([C:5]1[CH:10]=[CH:9][C:8]([OH:19])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=C(C=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC(=CC=C1)S(=O)(=O)O)S(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
with occasional stirring at 150°C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated in a test tube for 1.5 hours
Duration
1.5 h

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=C(C=C1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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